An In-depth Technical Guide to the NMR Spectral Data of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
An In-depth Technical Guide to the NMR Spectral Data of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a detailed interpretation of the molecule's ¹H and ¹³C NMR spectra. Beyond a mere presentation of data, this guide delves into the structural nuances revealed by NMR, including the significant aspect of thiol-thione tautomerism, and provides expert insights into the rationale behind spectral assignments.
Molecular Structure and Spectroscopic Preliminaries
The compound 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, with the chemical formula C₈H₆N₂O₂S, features a phenol ring connected to a 1,3,4-oxadiazole-2-thiol moiety. This structure presents a fascinating case for NMR spectroscopy due to the presence of an aromatic system, exchangeable protons, and the potential for tautomerism.
The synthesis of this compound is typically achieved through the reaction of 2-hydroxybenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. The resulting structure's integrity is then confirmed using various spectroscopic techniques, with NMR being paramount for detailed structural elucidation in solution.
Thiol-Thione Tautomerism
A critical aspect of the molecular structure of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of both tautomers in solution can lead to a more complex NMR spectrum than anticipated from a single static structure. This guide will explore the evidence for this tautomerism as observed in the NMR data.
Caption: Thiol-Thione Tautomerism in 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.
Experimental ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol provides a wealth of information regarding the proton environment within the molecule. The data presented here is a synthesis of reported values, primarily recorded in deuterated chloroform (CDCl₃).[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 6.8 - 7.8 | Multiplet | 4H | Ar-H | Protons of the phenolic ring. |
| 10.4 | Singlet | 1H | Ar-OH | Phenolic hydroxyl proton. |
| 10.9 | Singlet | 1H | -SH / -NH | Thiol proton (thiol form) or N-H proton (thione form). |
| 3.5 | Singlet | - | -SH | Attributed to the thiol proton, indicating tautomerism. |
Analysis of the Aromatic Region (δ 6.8-7.8 ppm)
The four protons on the 2-hydroxyphenyl ring are chemically non-equivalent and exhibit complex spin-spin coupling, resulting in a series of overlapping multiplets in the range of δ 6.8 to 7.8 ppm. A higher resolution instrument would be necessary to resolve the individual coupling constants and definitively assign each proton. The electron-donating hydroxyl group and the electron-withdrawing oxadiazole ring influence the chemical shifts of these aromatic protons.
The Exchangeable Protons: -OH, -SH, and Evidence for Tautomerism
The ¹H NMR spectrum displays distinct signals for the exchangeable protons. The phenolic hydroxyl proton appears as a singlet at a downfield chemical shift of δ 10.4 ppm, which is characteristic for protons involved in hydrogen bonding.[1]
The presence of two signals at δ 10.9 ppm and δ 3.5 ppm attributed to the mercapto group is strong evidence for the thiol-thione tautomerism.[1] The signal at δ 10.9 ppm can be assigned to the -SH proton of the thiol tautomer or the N-H proton of the thione tautomer, both of which would be expected to be deshielded. The sharper signal at δ 3.5 ppm is more consistent with a thiol (-SH) proton that is less involved in hydrogen bonding or is in a different chemical environment due to the tautomeric equilibrium. The presence of both signals suggests that both tautomers coexist in the CDCl₃ solution.
Experimental ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following data has been reported for 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol in CDCl₃.[1]
| Chemical Shift (δ) ppm | Assignment | Notes |
| 123.18 | Ar-CH | Aromatic methine carbon. |
| 124.57 | Ar-CH | Aromatic methine carbon. |
| 125.71 | Ar-CH (2C) | Two overlapping aromatic methine carbons. |
| 126.83 | Ar-CH | Aromatic methine carbon. |
| 129.54 | Ar-C | Quaternary aromatic carbon. |
| ~159.7 | C2-Oxadiazole | Carbon of the oxadiazole ring attached to the phenol. |
| ~178.8 | C5-Oxadiazole | Carbon of the oxadiazole ring attached to the sulfur (C=S). |
Analysis of the Aromatic Carbons (δ 123-130 ppm)
The signals for the aromatic carbons appear in the expected region of δ 123-130 ppm. The signal at δ 129.54 ppm is assigned to the quaternary carbon of the phenol ring attached to the oxadiazole moiety. The other signals correspond to the four methine carbons of the aromatic ring. A definitive assignment of each carbon would require two-dimensional NMR experiments such as HSQC and HMBC.
The Oxadiazole Ring Carbons
The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and appear at δ ~159.7 ppm and δ ~178.8 ppm. The carbon at δ ~159.7 ppm is assigned to the C2 position, which is attached to the phenolic ring. The significantly downfield signal at δ ~178.8 ppm is characteristic of a thiocarbonyl carbon (C=S) and is therefore assigned to the C5 position in the thione tautomer, which is often the major tautomer in such systems.[2][3] This further supports the existence of the thione form in solution.
Recommended Experimental Protocols
To obtain high-quality NMR data for 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and similar compounds, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR analysis.
Conclusion
The NMR spectral data of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol provides a detailed fingerprint of its molecular structure. The ¹H NMR spectrum clearly identifies the aromatic and exchangeable protons, and critically, offers strong evidence for the presence of thiol-thione tautomerism in solution. The ¹³C NMR spectrum complements this by identifying all the carbon environments, with the downfield shift of one of the oxadiazole carbons providing further support for the predominance of the thione tautomer. For unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended. This guide serves as a valuable resource for researchers working with this and structurally related compounds, providing a solid foundation for spectral interpretation and further structural studies.
References
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